molecular formula C8H5Cl2FN2O3 B1431971 2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide CAS No. 1820608-52-3

2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide

Cat. No.: B1431971
CAS No.: 1820608-52-3
M. Wt: 267.04 g/mol
InChI Key: OTISPPZRJIBTSR-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichloro, fluoro, and nitro functional groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide typically involves the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds under controlled conditions to ensure the formation of the desired product with high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is often purified through recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloro group.

    Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.

    Reduction: Conversion of the nitro group to an amine, resulting in 2,2-Dichloro-N-(4-fluoro-2-aminophenyl)acetamide.

    Oxidation: Introduction of additional oxygen-containing functional groups, potentially forming carboxylic acids or ketones.

Scientific Research Applications

2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell lysis. The presence of the chloro and nitro groups enhances its binding affinity to the target enzymes, thereby increasing its efficacy .

Comparison with Similar Compounds

    2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with one less chlorine atom.

    N-(4-fluoro-3-nitrophenyl)acetamide: Lacks the dichloro groups, affecting its reactivity and applications.

Uniqueness: 2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide is unique due to the presence of both dichloro and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.

Properties

IUPAC Name

2,2-dichloro-N-(4-fluoro-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FN2O3/c9-7(10)8(14)12-5-2-1-4(11)3-6(5)13(15)16/h1-3,7H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTISPPZRJIBTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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